3-ethoxy-5-iodo-1H-pyrazole
Overview
Description
3-ethoxy-5-iodo-1H-pyrazole is a chemical compound that is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 3-ethoxy-5-iodo-1H-pyrazole is a specific pyrazole derivative where an ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Synthesis Analysis
The synthesis of 3-ethoxy-5-iodo-1H-pyrazole involves the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate . This reaction leads to the formation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. Further transformations of this key compound allow the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 3-ethoxy-5-iodo-1H-pyrazole is based on the pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving 3-ethoxy-5-iodo-1H-pyrazole include N-arylation using the Lam and Cham method, the C4- and C5-arylation of some of these 3-ethoxypyrazole derivatives using the Suzuki-Miyaura reaction, and C5-benzylation reactions by means of the Negishi reaction . These reactions open the way to a quick access to many original pyrazole series .
Scientific Research Applications
Negishi Cross-Coupling Reactions
3-Ethoxy-5-iodo-1H-pyrazole plays a significant role in Negishi cross-coupling reactions. Coutant and Janin (2014) explored the use of this compound in palladium-catalyzed cross-coupling reactions with benzylzinc halides. They successfully synthesized 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are valuable as original building blocks in the creation of new chemical entities (Coutant & Janin, 2014).
Synthesis of New Pyrazole Derivatives
Guillou and Janin (2010) focused on synthesizing new pyrazole derivatives, including 3-ethoxy-5-iodo-1H-pyrazole. Their work highlights the compound's role in generating a range of novel pyrazole series, offering quick access to these derivatives for various applications (Guillou & Janin, 2010).
Preparation of Isoxazole and Pyrazole Derivatives
Ohta et al. (2000) demonstrated the synthesis of 3-ethoxy-1H-pyrazoles from β-oxo thionoesters, showing the versatility of 3-ethoxy-5-iodo-1H-pyrazole in preparing various heterocyclic compounds (Ohta et al., 2000).
Role in the Synthesis of Iodinated Pyrazoles
Research by Guillou et al. (2011) involved synthesizing a variety of 4- and 5-iodinated pyrazole derivatives, including 3-ethoxy-5-iodo-1H-pyrazole. These compounds are essential for developing new chemical entities with pyrazole nuclei, used in various research fields like CropScience and oncology (Guillou et al., 2011).
Safety And Hazards
3-ethoxy-5-iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. Personal protective equipment/face protection should be worn and it should be used only in a well-ventilated area .
Future Directions
The future directions for the research and development of 3-ethoxy-5-iodo-1H-pyrazole could involve exploring its potential uses as a building block to gain access to new chemical entities . Further studies could also investigate its potential applications in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives.
properties
IUPAC Name |
3-ethoxy-5-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXEYCEGXEKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310205 | |
Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-5-iodo-1H-pyrazole | |
CAS RN |
1207431-92-2 | |
Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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